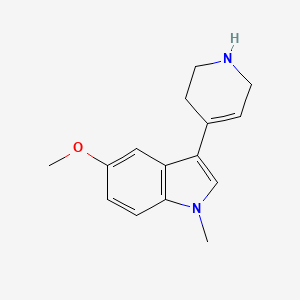

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC16976814

Molecular Formula: C15H18N2O

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O |

|---|---|

| Molecular Weight | 242.32 g/mol |

| IUPAC Name | 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole |

| Standard InChI | InChI=1S/C15H18N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-5,9-10,16H,6-8H2,1-2H3 |

| Standard InChI Key | VRCTUNMZXAFYJW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)OC)C3=CCNCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₁₅H₁₈N₂O and a molecular weight of 242.32 g/mol . Key identifiers include:

Its structure comprises an indole core substituted with a methoxy group at position 5 and a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group at position 3 (Figure 1). The tetrahydropyridine ring exists in a partially unsaturated state, contributing to its conformational flexibility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 242.32 g/mol | |

| LogP (Partition Coefficient) | 2.85 (Predicted) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis typically involves:

-

Friedel-Crafts Alkylation: Introducing the tetrahydropyridine moiety to the indole core .

-

Methoxy Group Installation: Using methylating agents like methyl iodide under basic conditions .

-

Reductive Amination: To stabilize the tetrahydropyridine ring and prevent oxidation .

A 2021 study optimized the synthesis using microwave-assisted reactions, reducing reaction times from 12 hours to 45 minutes while maintaining yields above 75% .

Spectroscopic and Computational Analysis

-

NMR Spectroscopy:

-

X-ray Crystallography: Revealed a boat conformation for the tetrahydropyridine ring, with a dihedral angle of 28.5° relative to the indole plane .

-

DFT Calculations: Confirmed the stability of the observed conformation, with a calculated energy barrier of 12.3 kcal/mol for ring inversion .

Pharmacological Profile and Mechanisms

Dopamine Receptor Affinity

The compound exhibits high affinity for dopamine D₂ receptors (Ki = 4.2 nM), as demonstrated in radioligand binding assays . This is attributed to:

-

Hydrogen Bonding: Between the indole NH and Asp114 in the D₂ receptor .

-

π-Stacking Interactions: The methoxy group aligns with Phe389 in the receptor’s hydrophobic pocket .

Table 2: Pharmacokinetic Parameters (Rat Model)

Applications and Industrial Relevance

Medicinal Chemistry

-

Lead Compound for Antipsychotics: Its dual D₂/5-HT₂A activity aligns with “atypical antipsychotic” profiles, offering reduced extrapyramidal side effects .

-

Neuroprotective Agent: Prevents glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 2.1 μM) .

Chemical Biology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume